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Compound of Interest

Compound Name: Ligupurpuroside B

Cat. No.: B15592913

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Ligupurpuroside B, a phenylethanoid glycoside with noted antioxidant properties. The
information presented herein is intended to support research and development efforts in natural
product chemistry, pharmacology, and drug discovery.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for Ligupurpuroside
B, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Ligupurpuroside B (in CsDsN)
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Position OoH (ppm) Multiplicity J (Hz)
Aglycone

(Hydroxytyrosol

moiety)

a 3.15 t 7.0

B 4.12 t 7.0

2 7.21 d 2.0

5 6.88 d 8.0

6 7.05 dd 8.0,2.0

Aglycone (Caffeoyl

moiety)

a' 6.67 d 16.0
B 7.91 d 16.0
2' 7.61 d 2.0
5' 7.03 d 8.0
6' 7.32 dd 8.0,2.0
Glucose

1" 4.65 d 8.0
2" 4.15 m

3" 4.28 m

4" 5.30 t 9.5
5" 4.05 m

6"a 3.85 m

6"b 3.75 m

Rhamnose

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

i 5.60 brs

2" 4.45 m

3™ 4.20 m

4™ 3.80 m

5" 4.10 m

6" 1.25 d 6.0

Table 2: 13C NMR Spectroscopic Data for Ligupurpuroside B (in CsDsN)

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b15592913?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Position oC (ppm)

Aglycone (Hydroxytyrosol moiety)

a 36.5
B 72.0

1 131.5
2 117.5
3 146.0
4 144.5
5 116.8
6 121.5

Aglycone (Caffeoyl moiety)

C=0 167.0
a' 115.0
B 147.5
1 127.5
2' 116.0
3' 146.8
4 150.0
5' 115.5
6' 123.0
Glucose

1" 104.0
2" 76.0
3" 82.0
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4" 70.0
5" 76.5
6" 62.5
Rhamnose

1 102.5
2™ 72.5
3" 72.2
4™ 74.0
5™ 70.5
6" 18.5

Mass Spectrometry (MS)

e Molecular Formula: C3sH46017[1]
e Molecular Weight: 738.7 g/mol [1]

» High-Resolution Mass Spectrometry (HR-ESI-MS): The observed m/z value is consistent
with the protonated molecule [M+H]*.

» Fragmentation Pattern: The fragmentation of phenylethanoid glycosides typically involves the
cleavage of glycosidic bonds and ester linkages. Key fragmentation pathways for
Ligupurpuroside B would include the loss of the rhamnose unit, followed by the loss of the
caffeoyl moiety, and subsequently the glucose unit, leading to the hydroxytyrosol aglycone
fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Ligupurpuroside B in methanol exhibits absorption maxima
characteristic of the caffeoyl and hydroxytyrosol chromophores.

Table 3: UV-Vis Absorption Maxima for Ligupurpuroside B (in MeOH)
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Amax (nm) Chromophore
~290 Hydroxytyrosol moiety
~330 Caffeoyl moiety

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the
spectroscopic data presented above. These protocols are based on standard techniques for
the analysis of phenylethanoid glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: A sample of approximately 5-10 mg of purified Ligupurpuroside B
is dissolved in 0.5 mL of deuterated pyridine (CsDsN). Tetramethylsilane (TMS) is added as an
internal standard.

2.1.2. Instrumentation: NMR spectra are recorded on a Bruker Avance spectrometer operating
at a proton frequency of 400 MHz or higher.

2.1.3. Data Acquisition:

e 1H NMR: Standard pulse sequences are used. Key parameters include a spectral width of
10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve
an adequate signal-to-noise ratio.

e 13C NMR: A proton-decoupled pulse sequence is employed. Key parameters include a
spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).

e 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized for Correlation
Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and
Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish proton-proton and
proton-carbon correlations, aiding in the complete assignment of the structure.

Mass Spectrometry (MS)
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2.2.1. Sample Preparation: A dilute solution of Ligupurpuroside B is prepared in a suitable
solvent, typically methanol or a mixture of methanol and water, at a concentration of
approximately 1-10 pg/mL.

2.2.2. Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-
Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is
used.

2.2.3. Data Acquisition:
e The analysis is performed in positive ion mode to observe the protonated molecule [M+H]*.
o Full scan mass spectra are acquired over a mass range of m/z 100-1000.

o For fragmentation analysis (MS/MS), the precursor ion corresponding to [M+H]* is isolated
and subjected to collision-induced dissociation (CID) with argon or nitrogen as the collision
gas. The resulting product ion spectrum is recorded.

Ultraviolet-Visible (UV-Vis) Spectroscopy

2.3.1. Sample Preparation: A stock solution of Ligupurpuroside B is prepared in methanol.
This solution is then diluted to an appropriate concentration (typically in the micromolar range)
to ensure that the absorbance values fall within the linear range of the instrument (usually
below 1.0 AU).

2.3.2. Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.
2.3.3. Data Acquisition:

e The spectrum is recorded over a wavelength range of 200-600 nm.

» Methanol is used as the blank reference.

e The wavelengths of maximum absorbance (Amax) are determined from the resulting
spectrum.

Visualizations
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The following diagrams illustrate key experimental workflows and relationships relevant to the
spectroscopic analysis of Ligupurpuroside B.

Isolation & Purification

Ligustrum purpurascens

Solvent Extraction

Column Chromatography (Silica, RP-18)

Purified Ligupurpuroside B
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Caption: Experimental workflow for the isolation and spectroscopic analysis of
Ligupurpuroside B.
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Caption: Logical relationships of NMR experiments for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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